molecular formula C27H28N2OS B11483231 2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole

2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole

Cat. No.: B11483231
M. Wt: 428.6 g/mol
InChI Key: UPQKQVYZTNTSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxy group, a methyl group, and a propan-2-yl group attached to a phenyl ring, which is further connected to a diphenyl imidazole core through a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde with diphenyl imidazole in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, often involving automated control systems for precise temperature and pressure regulation.

Chemical Reactions Analysis

Types of Reactions

2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas

    Solvents: Acetonitrile, dichloromethane

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced imidazole derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE
  • 2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl rings and the presence of a sulfanyl linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28N2OS

Molecular Weight

428.6 g/mol

IUPAC Name

2-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C27H28N2OS/c1-18(2)23-16-22(19(3)15-24(23)30-4)17-31-27-28-25(20-11-7-5-8-12-20)26(29-27)21-13-9-6-10-14-21/h5-16,18H,17H2,1-4H3,(H,28,29)

InChI Key

UPQKQVYZTNTSRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.